4-Chloro-2-vinylpyrimidine
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Overview
Description
4-Chloro-2-vinylpyrimidine is a heterocyclic organic compound with the molecular formula C6H5ClN2 It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4th position and a vinyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-vinylpyrimidine can be synthesized through several methods. One common approach involves the addition reaction of a vinyllithium reagent to the formal C4=N3 bond of 2-chloropyrimidine, followed by aromatization of the resultant adduct . Another method includes the dehydration of an alcohol to form the vinyl group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process often includes steps such as condensation reactions, cyclization, and chlorination under controlled conditions to ensure high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-vinylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be displaced by nucleophiles, leading to the formation of 2-vinylpyrimidine derivatives.
Conjugate Addition: Nucleophiles can add across the vinyl group, resulting in 2-substituted ethyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include N-methylpiperazine, which facilitates the displacement of the chlorine atom.
Conjugate Addition: Various nucleophiles such as N-, O-, S-, and C-centered nucleophiles are used under acidic or basic conditions.
Major Products:
Nucleophilic Substitution: 2,4-disubstituted pyrimidines.
Conjugate Addition: 2-substituted ethylpyrimidines.
Scientific Research Applications
4-Chloro-2-vinylpyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-vinylpyrimidine involves its ability to undergo nucleophilic substitution and conjugate addition reactions. These reactions enable the compound to interact with various molecular targets, leading to the formation of biologically active derivatives. The specific pathways and molecular targets depend on the nature of the substituents introduced during these reactions .
Comparison with Similar Compounds
2-Chloro-4-vinylquinazoline: Shares a similar structure but with a quinazoline ring instead of a pyrimidine ring.
2-Chloro-4-(1-phenylvinyl)pyrimidine: Similar structure with a phenyl group attached to the vinyl group.
Uniqueness: 4-Chloro-2-vinylpyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo both nucleophilic substitution and conjugate addition reactions makes it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C6H5ClN2 |
---|---|
Molecular Weight |
140.57 g/mol |
IUPAC Name |
4-chloro-2-ethenylpyrimidine |
InChI |
InChI=1S/C6H5ClN2/c1-2-6-8-4-3-5(7)9-6/h2-4H,1H2 |
InChI Key |
FNWCYMQLBUDFMP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NC=CC(=N1)Cl |
Origin of Product |
United States |
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